N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that includes a bipyridine moiety (a structure with two pyridine rings) and a tetrahydro-2H-pyran ring (a six-membered ring with one oxygen atom and five carbon atoms) attached to a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the presence of functional groups. The bipyridine moiety could potentially participate in coordination chemistry, acting as a ligand to bind metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These might include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications
- N-([2,4’-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can serve as a ligand in transition-metal catalysis. Its bipyridine moiety coordinates with metal centers, enabling efficient catalytic reactions. Researchers explore its use in Suzuki coupling, Negishi coupling, and Stille coupling reactions .
- Chemists investigate synthetic routes to access this compound and its derivatives. Strategies involving sulfur and phosphorous compounds provide alternative pathways. Additionally, functionalizing the phenyltetrahydro-2H-pyran-4-carboxamide moiety opens avenues for diverse applications .
Transition-Metal Catalysis
Organic Synthesis and Functionalization
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-phenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(23(10-15-28-16-11-23)20-6-2-1-3-7-20)26-17-19-5-4-12-25-21(19)18-8-13-24-14-9-18/h1-9,12-14H,10-11,15-17H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMBCDOYISTHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide |
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